molecular formula C14H26N2O4 B2944962 1,2-Di-Boc-piperidazine CAS No. 340256-13-5

1,2-Di-Boc-piperidazine

Cat. No.: B2944962
CAS No.: 340256-13-5
M. Wt: 286.372
InChI Key: ONTYDPNTAVCVKA-UHFFFAOYSA-N
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Description

1,2-Di-Boc-piperidazine, also known by its IUPAC name ditert-butyl diazinane-1,2-dicarboxylate, is a useful research chemical with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. The Boc (tert-butoxycarbonyl) groups are used to protect the nitrogen atoms during chemical reactions, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-Boc-piperidazine can be synthesized through the selective reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction typically involves the protection of one nitrogen atom in piperazine, allowing the other amine group to react . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the Boc-protected product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-Boc-piperidazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected nitrogen atoms can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is typically used for Boc deprotection.

Major Products Formed

    Substitution Reactions: The major products are typically N-substituted piperazines, depending on the substituents introduced.

    Deprotection Reactions: The primary product is the free piperazine derivative, which can be further functionalized for various applications.

Scientific Research Applications

1,2-Di-Boc-piperidazine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: A similar compound with only one Boc-protected nitrogen atom, used in similar synthetic applications.

    Piperazine: The parent compound without Boc protection, commonly used in medicinal chemistry and drug development.

    N-Methylpiperazine: A derivative with a methyl group on one nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 1,2-Di-Boc-piperidazine

This compound is unique due to the presence of two Boc-protected nitrogen atoms, providing greater versatility in synthetic applications. This dual protection allows for selective reactions at either nitrogen atom, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ditert-butyl diazinane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYDPNTAVCVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of di-tert-butyl hydrazine-1,2-dicarboxylate (10 g, 43.1 mmol) in dry N,N-dimethylformamide (25 ml) was added to a stirred suspension of sodium hydride (3.79 g of a 60% suspension in mineral oil, 95 mmol) in dry N,N-dimethylformamide (175 ml) at 0° C. under nitrogen. The reaction mixture was stirred for 30 minutes and then 1,4-dibromobutane (9.3 g, 43.1 mmol) was added within half a minute. The reaction was stirred at room temperature overnight. Then water (˜20 ml) was added carefully to the reaction mixture at room temperature, and stirring was continued for ca. 5 minutes. Thereafter the quenched reaction mixture was poured into 1 liter of water. The product was extracted twice with diethyl ether (200 ml), and the combined organic layers were washed with three times with 10% aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 14 g of crude tetrahydropyridazine-1,2-dicarboxylic acid di-tert-butyl ester. This was dissolved in diethyl ether (200 ml) and 4N hydrochloric acid in dioxane (108 ml, 431 mmol) was added. The resulting mixture was stirred overnight at room temperature. The thus formed white precipitate was isolated by filtration and dried under a flow of nitrogen to yield 4.6 g of crude product. Analysis by 1H NMR indicated that the reaction had not gone to completion. This crude product was combined with the crude product of a similar preparation, dissolved in dichloromethane (200 ml) and treated with 4N hydrochloric acid in dioxane (60 ml, 240 mmol) and the resulting mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and triturated with dry diethyl ether. The resulting precipitate was isolated by filtration and dried and a flow of nitrogen to yield 6.3 g of product, which was used without further purification in the next step.
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10 g
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25 mL
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175 mL
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20 mL
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